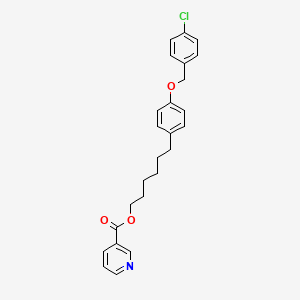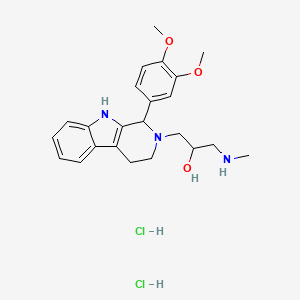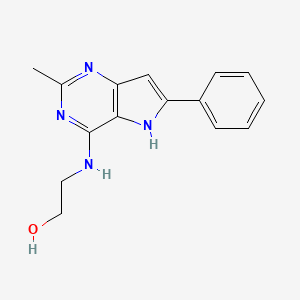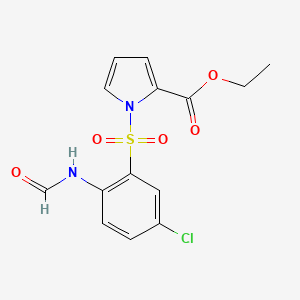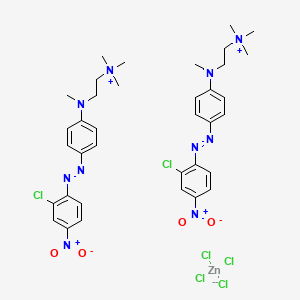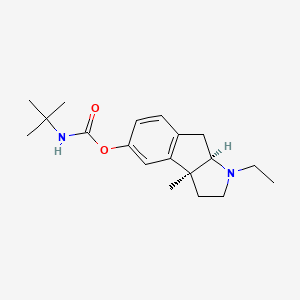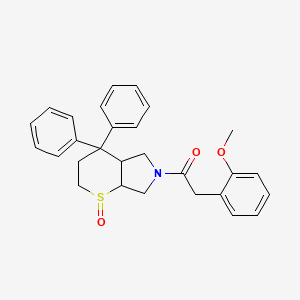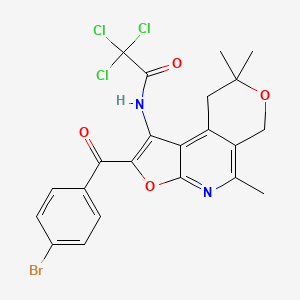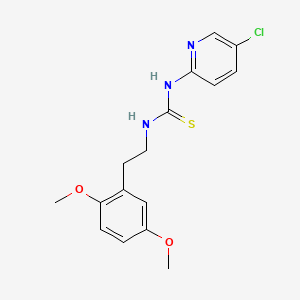
Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(2,5-dimethoxyphenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a 5-chloro-2-pyridinyl group and a 2-(2,5-dimethoxyphenyl)ethyl group attached to the thiourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)- typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2-(2,5-dimethoxyphenyl)ethylamine in the presence of a thiourea reagent. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and solvent choice would be carefully controlled to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiourea, N-(2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)-
- Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-phenylethyl)-
- Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3,4-dimethoxyphenyl)ethyl)-
Uniqueness
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)- is unique due to the specific combination of functional groups it possesses. The presence of the 5-chloro-2-pyridinyl group and the 2-(2,5-dimethoxyphenyl)ethyl group imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
181305-36-2 |
|---|---|
Formule moléculaire |
C16H18ClN3O2S |
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
1-(5-chloropyridin-2-yl)-3-[2-(2,5-dimethoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C16H18ClN3O2S/c1-21-13-4-5-14(22-2)11(9-13)7-8-18-16(23)20-15-6-3-12(17)10-19-15/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20,23) |
Clé InChI |
KDNJRZZOPLBLFC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


